molecular formula C12H20N4O4 B13478545 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

Cat. No.: B13478545
M. Wt: 284.31 g/mol
InChI Key: XWFSSRUNRYMDPF-UHFFFAOYSA-N
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Description

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a triazole ring, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized triazole derivatives.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20N4O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-methyl-2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]propanoic acid

InChI

InChI=1S/C12H20N4O4/c1-11(2,3)20-10(19)13-6-8-7-16(15-14-8)12(4,5)9(17)18/h7H,6H2,1-5H3,(H,13,19)(H,17,18)

InChI Key

XWFSSRUNRYMDPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN(N=N1)C(C)(C)C(=O)O

Origin of Product

United States

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